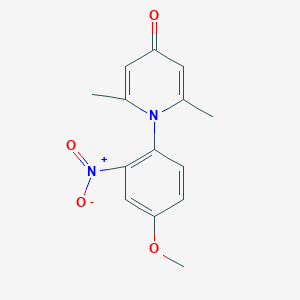
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one, also known as MNPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPD is a pyridinone derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
作用機序
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been shown to act as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. These mechanisms of action make 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the improvement of cognitive function. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has also been shown to modulate the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and xanthine oxidase, which are involved in various physiological processes.
実験室実験の利点と制限
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one also has some limitations, such as its poor solubility in water and low bioavailability, which may limit its potential applications in vivo.
将来の方向性
There are several potential future directions for 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one research, including the development of novel 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one derivatives with improved solubility and bioavailability, the investigation of 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one as a potential therapeutic agent for various diseases, and the exploration of 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one as a photosensitizer in photodynamic therapy. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one research may also lead to the discovery of new mechanisms of action and potential targets for drug development.
合成法
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been synthesized through various methods, including the reaction of 4-methoxy-2-nitrobenzaldehyde with 2,6-dimethylpyridine-4-carboxylic acid, followed by cyclization and reduction. Another method involves the reaction of 4-methoxy-2-nitrobenzaldehyde with 2,6-dimethylpyridine-4-carbohydrazide, followed by cyclization and reduction. These methods have been optimized to yield high purity and high yield of 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one.
科学的研究の応用
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
特性
製品名 |
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one |
|---|---|
分子式 |
C14H14N2O4 |
分子量 |
274.27 g/mol |
IUPAC名 |
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C14H14N2O4/c1-9-6-11(17)7-10(2)15(9)13-5-4-12(20-3)8-14(13)16(18)19/h4-8H,1-3H3 |
InChIキー |
GLVDITZFVHGBDX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(N1C2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
正規SMILES |
CC1=CC(=O)C=C(N1C2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B256561.png)
![Ethyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetate](/img/structure/B256563.png)


![5-nitro-1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzene-1,3-dicarbohydrazide](/img/structure/B256573.png)
![2-{4-nitrophenoxy}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B256574.png)
![5-[5-(2,5-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isophthalic acid](/img/structure/B256581.png)

![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide](/img/structure/B256583.png)
![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B256584.png)
![2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N'-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B256585.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B256587.png)
![3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B256589.png)